molecular formula C9H8O2 B7942582 3-(4-Hydroxyphenyl)prop-2-enal

3-(4-Hydroxyphenyl)prop-2-enal

Cat. No.: B7942582
M. Wt: 148.16 g/mol
InChI Key: CJXMVKYNVIGQBS-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)prop-2-enal, also known as 4-Hydroxycinnamaldehyde, is an organic compound with the molecular formula C9H8O2. It belongs to the class of cinnamaldehydes, which are aromatic aldehydes with a phenyl group substituted at the 3-position of the propenal chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Hydroxyphenyl)prop-2-enal can be synthesized through several methods. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Hydroxyphenyl)prop-2-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert antimicrobial effects by disrupting the cell membrane integrity of microorganisms. In terms of its potential therapeutic effects, this compound may modulate inflammatory pathways and induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: The parent compound of 3-(4-Hydroxyphenyl)prop-2-enal, lacking the hydroxyl group on the phenyl ring.

    4-Hydroxycinnamic acid: The oxidized form of this compound.

    3-(4-Hydroxyphenyl)propan-1-ol: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both an aldehyde group and a hydroxyl group on the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities, such as antioxidant and antimicrobial properties, further distinguish it from other similar compounds .

Properties

IUPAC Name

3-(4-hydroxyphenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXMVKYNVIGQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313650
Record name p-Hydroxycinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2538-87-6
Record name p-Hydroxycinnamaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2538-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxycinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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